Molecular Descriptor Differentiation: Steric Bulk and Rotatable Bond Count vs 2-(Piperazin-1-yl)ethanamine
2-Methyl-2-(piperazin-1-yl)propan-1-amine contains a quaternary carbon (C-2) bearing both the piperazine nitrogen and a CH2NH2 group, resulting in a gem-dimethyl pattern absent in the simplest analog 2-(piperazin-1-yl)ethanamine . This structural difference is quantifiable: the target compound has molecular formula C8H19N3 with four rotatable bonds, while 2-(piperazin-1-yl)ethanamine has formula C6H15N3 with only two rotatable bonds (excluding ring) [1]. The additional steric bulk—estimated from the increase in molecular weight from 129.20 to 157.26 g/mol and the addition of two methyl groups—reduces conformational flexibility at the point of amine attachment, which can restrict off-target interactions in derived bioactive compounds [2].
| Evidence Dimension | Molecular descriptors: molecular weight, rotatable bond count, heavy atom count |
|---|---|
| Target Compound Data | MW 157.26 g/mol, C8H19N3, 4 rotatable bonds, 11 heavy atoms, quaternary α-carbon |
| Comparator Or Baseline | 2-(Piperazin-1-yl)ethanamine: MW 129.20 g/mol, C6H15N3, 2 rotatable bonds, 9 heavy atoms, secondary α-carbon |
| Quantified Difference | ΔMW = +28.06 g/mol; ΔRotatable Bonds = +2; ΔHeavy Atoms = +2; α-carbon quaternary vs secondary |
| Conditions | Standard computed molecular descriptors from chemical structure |
Why This Matters
The quaternary α-carbon eliminates a metabolic soft spot (benzylic/allylic oxidation) and restricts bond rotation, which can translate to improved metabolic stability and conformational pre-organization in drug candidates—a rationale frequently invoked in medicinal chemistry for gem-dimethyl incorporation.
- [1] Chembase. 2-(piperazin-1-yl)ethan-1-amine – Molecular Formula C6H15N3, Average Mass 129.2034. View Source
- [2] Kuujia.com. Cas No 891642-91-4 – Versatile intermediate in pharmaceutical and agrochemical synthesis. View Source
